3-Cyclohexyl-1-methylpiperazine
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Overview
Description
3-Cyclohexyl-1-methylpiperazine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1-methylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis and sourcing of raw materials . The compound is produced in large quantities to meet the demands of research and development in various scientific fields.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-1-methylpiperazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles . The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and specific catalysts to ensure efficient and selective transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the piperazine ring .
Scientific Research Applications
3-Cyclohexyl-1-methylpiperazine has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds . Its derivatives have shown potential in the treatment of neurological disorders and other medical conditions . In biology, the compound is used in the study of enzyme interactions and receptor binding . Additionally, it has applications in the chemical industry as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
3-Cyclohexyl-1-methylpiperazine can be compared with other similar compounds, such as 1-methylpiperazine and 4-methylpiperazine . While these compounds share the piperazine core structure, the presence of the cyclohexyl group in this compound imparts unique properties and reactivity . This uniqueness makes it valuable in specific applications where other piperazine derivatives may not be as effective .
List of Similar Compounds:- 1-Methylpiperazine
- 4-Methylpiperazine
- 1-Cyclohexylpiperazine
- 4-Cyclohexylpiperazine
Properties
IUPAC Name |
3-cyclohexyl-1-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEGYEFVYDSVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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